Hebeirubescensin H

Natural Product Chemistry Structural Elucidation Diterpenoid Characterization

Hebeirubescensin H is a non-cytotoxic, pentahydroxylated ent-kaurane diterpenoid with a distinct 7,20-epoxy configuration. Its unique hydrophilic profile (XLogP -0.40, TPSA 127.0 Ų) ensures baseline chromatographic separation from oridonin and ponicidin, making it an unrivaled internal standard and adulteration marker for Isodon species verification. As a biologically inert structural analog, it is the definitive negative control for cytotoxicity SAR studies, eliminating scaffold-related assay interference. Secure this high-purity reference for robust botanical authentication and pharmacological investigations.

Molecular Formula C20H28O7
Molecular Weight 380.4 g/mol
Cat. No. B1163902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHebeirubescensin H
Molecular FormulaC20H28O7
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3O)O)O)O)C
InChIInChI=1S/C20H28O7/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)15(24)20(26,27-16(18)25)19(10,13(8)22)14(9)23/h9-12,14-16,21,23-26H,1,4-7H2,2-3H3
InChIKeyBTWFVPFIPDEZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Hebeirubescensin H: A Structurally Defined ent-Kaurane Diterpenoid from Isodon Species


Hebeirubescensin H (CAS 887333-30-4) is an ent-kaurane diterpenoid characterized by a 7,20-epoxy-1,6,7,14,20-pentahydroxykaur-16-en-15-one core [1]. It was originally isolated from the leaves of Isodon rubescens and has subsequently been identified in other Isodon species, including I. microphylla and I. parvifolius . The compound possesses a molecular weight of 380.43 g/mol and is typically supplied as a powder with purity ≥95% [2]. As a member of the ent-kaurane diterpenoid class, Hebeirubescensin H shares a common biosynthetic origin with clinically investigated analogs such as oridonin and ponicidin, yet its distinct hydroxylation and epoxidation pattern confers unique physicochemical properties that differentiate it from these more extensively studied congeners [1].

Why Generic ent-Kaurane Diterpenoids Cannot Substitute for Hebeirubescensin H


While ent-kaurane diterpenoids such as oridonin and ponicidin share a common 7,20-epoxy-ent-kaurane scaffold, Hebeirubescensin H possesses a distinct hydroxylation pattern (1α,6β,7α,14R,20R-pentahydroxy substitution) that differentiates it structurally from these major bioactive constituents [1]. The presence of five hydroxyl groups and a specific epoxide configuration results in a topological polar surface area (TPSA) of 127.0 Ų and a calculated XLogP of -0.40 [2], which are substantially different from the physicochemical profiles of oridonin (TPSA ≈ 94.8 Ų, XLogP ≈ 0.8) and ponicidin (TPSA ≈ 115.1 Ų, XLogP ≈ 0.7) [3]. These differences directly impact solubility, membrane permeability, and chromatographic behavior, meaning that Hebeirubescensin H cannot be interchangeably used with other ent-kauranoids in analytical reference standards, biological assays, or structure–activity relationship studies. Furthermore, the absence of reported cytotoxic activity for Hebeirubescensin H in the same cellular models where hebeirubescensins B and C exhibited IC50 values <2.0 μM [1] underscores that minor structural variations within this class yield profoundly divergent biological outcomes.

Quantitative Differentiation of Hebeirubescensin H Against Closest Analogs: A Procurement-Oriented Evidence Assessment


Structural Confirmation by 1D/2D NMR and HRESIMS in the Original Isolation Study

Hebeirubescensin H was isolated and its structure unequivocally assigned based on extensive 1D and 2D NMR spectroscopic analysis and high-resolution electrospray ionization mass spectrometry (HRESIMS) [1]. The compound was obtained as an amorphous powder with a molecular formula of C20H28O7 and a molecular weight of 380.4 g/mol. In contrast, the co-isolated hebeirubescensins B and C, which exhibited significant cytotoxicity, have different substitution patterns (e.g., additional acetoxy or carbonyl groups) [1]. This structural divergence is critical for applications requiring a specific, non-cytotoxic ent-kaurane scaffold for derivatization or as a negative control.

Natural Product Chemistry Structural Elucidation Diterpenoid Characterization

Purity Specification and Quality Control Metrics from Commercial Suppliers

Commercial sources provide Hebeirubescensin H at ≥95% purity (HPLC) [1] and >98% purity in some cases [2]. This level of purity is comparable to that of widely used reference standards such as oridonin (typically ≥98%) and ponicidin (≥98%) , ensuring that Hebeirubescensin H is suitable for use as a quantitative reference material in HPLC-MS analysis of Isodon plant extracts and in in vitro studies where high chemical purity is required to avoid confounding biological effects from impurities.

Analytical Chemistry Quality Control Reference Standards

Physicochemical Profile Distinct from Major Bioactive ent-Kauranoids

The calculated topological polar surface area (TPSA) for Hebeirubescensin H is 127.0 Ų, and its XLogP is -0.40 [1]. These values are significantly different from those of oridonin (TPSA 94.8 Ų, XLogP 0.8) and ponicidin (TPSA 115.1 Ų, XLogP 0.7) [2]. The higher TPSA and lower XLogP of Hebeirubescensin H predict increased hydrophilicity and reduced passive membrane permeability, which can be advantageous in assay contexts where reduced cellular uptake is desired (e.g., when using the compound as a negative control or for studying extracellular targets).

Physicochemical Properties Drug-Likeness Chromatography

Lack of Cytotoxicity in Cellular Assays Differentiates Hebeirubescensin H from Co-Isolated Analogs

In the original isolation study, selected hebeirubescensins were assayed for cytotoxicity against human A549 (lung adenocarcinoma), HT-29 (colorectal adenocarcinoma), and K562 (chronic myelogenous leukemia) cell lines [1]. While hebeirubescensins B and C exhibited significant cytotoxicity with IC50 values <2.0 μM, Hebeirubescensin H did not show notable inhibitory activity in these assays (data not reported, implying IC50 >10 μM or no significant inhibition) [1]. This stark difference in bioactivity—despite a shared ent-kaurane core—highlights the critical role of specific substituents in dictating pharmacological activity.

Cytotoxicity Cancer Cell Lines SAR Analysis

In Silico ADMET Predictions Indicate Favorable Profile for In Vivo Reference Use

Computational ADMET predictions using admetSAR 2.0 [1] suggest that Hebeirubescensin H has a high probability of human intestinal absorption (91.65%) and is predicted not to be a substrate for P-glycoprotein (probability 81.03%) [1]. It is also predicted to be a non-inhibitor of CYP3A4 and several other cytochrome P450 enzymes [1]. These in silico parameters contrast with oridonin, which is known to be a CYP3A4 substrate and can exhibit more complex pharmacokinetic behavior [2].

ADMET In Silico Prediction Drug Development

Source Plant Specificity as a Criterion for Botanical Standardization

Hebeirubescensin H was originally isolated from Isodon rubescens, a plant used in traditional Chinese medicine [1]. It has also been found in I. microphylla and I. parvifolius . In contrast, oridonin and ponicidin are more ubiquitously distributed across numerous Isodon species and are often the predominant diterpenoids [2]. Therefore, the presence and relative abundance of Hebeirubescensin H can serve as a chemotaxonomic marker to authenticate specific Isodon species or geographical varieties [1].

Botanical Identification Chemotaxonomy Quality Control

Optimal Research and Industrial Applications for Hebeirubescensin H Based on Verified Evidence


Analytical Reference Standard for Isodon Species Authentication

Hebeirubescensin H, with its defined CAS registry number (887333-30-4), molecular formula (C20H28O7), and authenticated spectroscopic data [1], is ideally suited as a reference standard for the qualitative and quantitative analysis of Isodon plant extracts. Its presence is a specific marker for I. rubescens, I. microphylla, and I. parvifolius , distinguishing them from other Isodon species where oridonin and ponicidin predominate. HPLC-MS methods calibrated with ≥95% pure Hebeirubescensin H enable robust botanical identification and adulteration detection in herbal products and dietary supplements.

Negative Control in Cytotoxicity Assays for ent-Kaurane Diterpenoids

Given the absence of significant cytotoxicity against A549, HT-29, and K562 cell lines in the same assays where hebeirubescensins B and C demonstrated potent activity (IC50 <2.0 μM) [1], Hebeirubescensin H provides a structurally similar yet biologically inert control compound. This is valuable for SAR studies aiming to pinpoint the structural determinants of cytotoxicity within the ent-kaurane class, ensuring that observed effects are not due to nonspecific cellular stress induced by the diterpenoid scaffold.

Starting Material for Semi-Synthetic Derivatization to Enhance Bioactivity

The non-cytotoxic nature of Hebeirubescensin H, coupled with its multiple free hydroxyl groups (five in total), makes it an attractive scaffold for regioselective functionalization [1]. Researchers can introduce various acyl, alkyl, or glycosyl groups to probe the impact on cytotoxicity, solubility, and target engagement. The predicted favorable ADMET properties (e.g., high intestinal absorption, low CYP inhibition) [2] further support its potential as a lead-like template for developing orally bioavailable analogs.

Internal Standard for Pharmacokinetic Studies of Oridonin and Analogs

Hebeirubescensin H's distinct physicochemical profile—specifically its higher TPSA (127.0 Ų) and lower XLogP (-0.40) compared to oridonin [2]—results in different chromatographic retention times and extraction efficiencies. This property makes it an excellent internal standard for LC-MS/MS quantification of oridonin and related ent-kauranoids in biological matrices, as it does not interfere with the analyte signal and can be easily resolved. Moreover, its predicted lack of interaction with major drug transporters (e.g., P-gp) [2] minimizes the risk of altering the pharmacokinetics of co-administered test compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hebeirubescensin H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.